molecular formula C15H14O4 B1393639 4-(2,5-Dimethoxyphenyl)-2-formylphenol CAS No. 936939-56-9

4-(2,5-Dimethoxyphenyl)-2-formylphenol

Cat. No.: B1393639
CAS No.: 936939-56-9
M. Wt: 258.27 g/mol
InChI Key: RUXHDOGCSALTRE-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a dimethoxyphenyl group and a formyl group attached to a phenol ring

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethoxyphenyl)-2-formylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the hydroxylation and demethylation of this compound, leading to the formation of various metabolites. Additionally, this compound can undergo glucuronidation and sulfation, which are essential for its excretion from the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in neurotransmission and mood regulation . Furthermore, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a partial agonist of the 5-HT2A receptor, leading to the activation of downstream signaling pathways that influence neurotransmission and mood regulation . Additionally, this compound can inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . These interactions result in changes in gene expression and cellular function, contributing to the overall effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the integrity of the compound for experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and mood regulation, likely due to its interaction with serotonin receptors . At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are associated with the overactivation of serotonin receptors and the accumulation of toxic metabolites in the liver.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound involves hydroxylation, demethylation, and glucuronidation, leading to the formation of various metabolites that are excreted from the body . These metabolic processes are crucial for the detoxification and elimination of this compound, ensuring that it does not accumulate to toxic levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can bind to plasma proteins, which aids in its distribution throughout the body . These interactions are essential for the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . This compound can interact with various intracellular receptors and enzymes, influencing cellular function and gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its activity and localization within the cell . These findings underscore the importance of subcellular localization in determining the overall effects of this compound on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-2-formylphenol typically involves the formylation of 2,5-dimethoxyphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: 4-(2,5-Dimethoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2,5-Dimethoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethoxyphenyl)-2-carboxyphenol: Similar structure with a carboxyl group instead of a formyl group.

    4-(2,5-Dimethoxyphenyl)-2-hydroxyphenol: Similar structure with a hydroxyl group instead of a formyl group.

    2,5-Dimethoxyphenol: Lacks the formyl group but shares the dimethoxyphenyl moiety.

Uniqueness

4-(2,5-Dimethoxyphenyl)-2-formylphenol is unique due to the presence of both the dimethoxyphenyl and formyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHDOGCSALTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685239
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936939-56-9
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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